molecular formula C15H18ClNO B1389932 {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185296-17-6

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1389932
CAS No.: 1185296-17-6
M. Wt: 263.76 g/mol
InChI Key: SDEWQKXSRLZCTC-UHFFFAOYSA-N
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Description

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves multiple steps. One common method starts with salicylaldehyde, which undergoes benzyl protection, deoxidization, and chlorination to form 2-benzyloxy-benzyl chloride. This intermediate is then subjected to an Arbuzov reaction to yield [2-(benzyloxy)phenyl]methyl diethyl phosphonate. A Witting-Hommer reaction is used to obtain 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated catalytically to produce {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16;/h2-8,11H,9-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEWQKXSRLZCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662989
Record name 2-[2-(3-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-17-6
Record name Benzenamine, 2-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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